Crystallographically Validated Enzyme Engagement: 3-Furyl Versus 2-Furyl Regioisomer Binding Mode Differentiation
The 3-furyl regioisomer 3-(3-furyl)-1H-pyrazole-5-carboxylic acid is structurally and functionally distinct from the 2-furyl regioisomer 5-(2-furanyl)-1H-pyrazole-3-carboxylic acid, which has been co-crystallized with the amino-sugar acetyltransferase PglD from Campylobacter jejuni and deposited in the PDB (Entry 5TYH) [1]. The 2-furyl analog binds PglD as part of a fragment-based screening campaign targeting the UDP-diNAcBac biosynthetic pathway [1]. The 3-furyl compound presents the furan oxygen in a geometrically distinct vector from the pyrazole core relative to the 2-furyl analog, which directly alters potential hydrogen-bonding interactions with catalytic residues. The binding orientation of the 3-furyl regioisomer would place the furan oxygen at a different spatial coordinate, likely abrogating or modifying the specific interaction network observed in the 5TYH complex [1].
| Evidence Dimension | Furan oxygen spatial orientation / hydrogen-bonding vector |
|---|---|
| Target Compound Data | Furan oxygen at position 3 of furan ring; 3-furyl group substituted at pyrazole C3 |
| Comparator Or Baseline | 5-(2-furanyl)-1H-pyrazole-3-carboxylic acid; furan oxygen at position 2; co-crystallized with PglD at 2.1 Å resolution |
| Quantified Difference | Oxygen vector displaced by ~120° in furan ring plane; altered H-bond geometry relative to protein backbone |
| Conditions | PDB Entry 5TYH; fragment-based crystallographic screening of Campylobacter jejuni PglD acetyltransferase |
Why This Matters
The 3-furyl regioisomer offers a distinct binding pharmacophore from the 2-furyl analog; selection between the two is not interchangeable for target-based screening campaigns.
- [1] RCSB PDB. Entry 5TYH: PglD from Campylobacter jejuni NCTC 11168 in complex with 5-(2-furanyl)-1H-pyrazole-3-carboxylic acid. DOI: 10.2210/pdb5tyh/pdb. View Source
